molecular formula C17H39N5O14S2 B605648 2-amino-N-[(1S,2R,3R,4S,5S,6R)-4-amino-3-[(2R,3R,6S)-3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide;sulfuric acid CAS No. 72275-67-3

2-amino-N-[(1S,2R,3R,4S,5S,6R)-4-amino-3-[(2R,3R,6S)-3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide;sulfuric acid

Cat. No.: B605648
CAS No.: 72275-67-3
M. Wt: 601.7 g/mol
InChI Key: TYNZVWXDLOJTIM-QQFWICJTSA-N
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Scientific Research Applications

Astromicin sulfate has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

Astromicin sulfate is synthesized through a fermentation process involving the bacterium Micromonospora olivasterospora. The fermentation broth is adjusted to a pH value of 2.5 using concentrated sulfuric acid and stirred for 30 minutes . The compound is then extracted and refined to obtain the final product.

Industrial Production Methods

The industrial production of astromicin sulfate involves large-scale fermentation of Micromonospora olivasterospora, followed by extraction and purification processes. The fermentation broth is treated with sulfuric acid to precipitate the antibiotic, which is then collected and purified through various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Astromicin sulfate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in astromicin sulfate.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of astromicin sulfate include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product and include controlled temperature, pH, and reaction time .

Major Products Formed

The major products formed from the reactions of astromicin sulfate depend on the type of reaction. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions can yield reduced forms of the compound. Substitution reactions result in modified versions of astromicin sulfate with different functional groups .

Mechanism of Action

Astromicin sulfate exerts its effects by binding irreversibly to the 30S subunit of the bacterial ribosome. This binding action inhibits the translation of messenger RNA into proteins, which is a crucial process for bacterial growth and replication. By blocking this mechanism, astromicin sulfate ensures that the bacteria cannot produce essential proteins needed for their survival, leading to their eventual death .

Comparison with Similar Compounds

Astromicin sulfate is part of the aminoglycoside antibiotic family, which includes other compounds such as gentamicin, tobramycin, and amikacin. Compared to these similar compounds, astromicin sulfate has a unique structure that provides a broader spectrum of activity against gram-negative bacteria . Additionally, it has shown promising synergistic activity when combined with other antibiotics, making it a valuable option in the treatment of multidrug-resistant bacterial infections .

List of Similar Compounds

  • Gentamicin
  • Tobramycin
  • Amikacin
  • Kanamycin
  • Neomycin

Astromicin sulfate’s unique properties and broad-spectrum activity make it a significant compound in the field of antibiotics, with extensive applications in scientific research and medicine.

Properties

CAS No.

72275-67-3

Molecular Formula

C17H39N5O14S2

Molecular Weight

601.7 g/mol

IUPAC Name

2-amino-N-[(1S,2R,3R,4S,5S,6R)-4-amino-3-[(2R,3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide;sulfuric acid

InChI

InChI=1S/C17H35N5O6.2H2O4S/c1-7(19)9-5-4-8(20)17(27-9)28-15-11(21)13(24)16(26-3)12(14(15)25)22(2)10(23)6-18;2*1-5(2,3)4/h7-9,11-17,24-25H,4-6,18-21H2,1-3H3;2*(H2,1,2,3,4)/t7-,8+,9-,11-,12-,13-,14+,15+,16+,17+;;/m0../s1

InChI Key

TYNZVWXDLOJTIM-QQFWICJTSA-N

Isomeric SMILES

C[C@@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H]([C@@H]([C@@H]([C@H]([C@H]2O)N(C)C(=O)CN)OC)O)N)N)N.OS(=O)(=O)O.OS(=O)(=O)O

SMILES

CC(C1CCC(C(O1)OC2C(C(C(C(C2O)N(C)C(=O)CN)OC)O)N)N)N.OS(=O)(=O)O.OS(=O)(=O)O

Canonical SMILES

CC(C1CCC(C(O1)OC2C(C(C(C(C2O)N(C)C(=O)CN)OC)O)N)N)N.OS(=O)(=O)O.OS(=O)(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

55779-06-1 (Parent)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Astromicin Sulfate;  A 44747;  A44747;  A-44747

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-N-[(1S,2R,3R,4S,5S,6R)-4-amino-3-[(2R,3R,6S)-3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide;sulfuric acid
Reactant of Route 2
2-amino-N-[(1S,2R,3R,4S,5S,6R)-4-amino-3-[(2R,3R,6S)-3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide;sulfuric acid
Reactant of Route 3
2-amino-N-[(1S,2R,3R,4S,5S,6R)-4-amino-3-[(2R,3R,6S)-3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide;sulfuric acid
Reactant of Route 4
2-amino-N-[(1S,2R,3R,4S,5S,6R)-4-amino-3-[(2R,3R,6S)-3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide;sulfuric acid
Reactant of Route 5
2-amino-N-[(1S,2R,3R,4S,5S,6R)-4-amino-3-[(2R,3R,6S)-3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide;sulfuric acid
Reactant of Route 6
2-amino-N-[(1S,2R,3R,4S,5S,6R)-4-amino-3-[(2R,3R,6S)-3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide;sulfuric acid

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